3-(Chloromethyl)-6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole
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Overview
Description
3-(Chloromethyl)-6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a chloromethylating agent in the presence of a base. For example, the reaction of 2-aminothiazole with chloromethyl methyl ether in the presence of a base like sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored and adjusted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a sulfoxide or sulfone derivative .
Scientific Research Applications
3-(Chloromethyl)-6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets within biological systems. For example, it can bind to DNA and inhibit the activity of enzymes such as topoisomerase, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: This compound has similar structural features but includes a benzene ring fused to the imidazo[2,1-b][1,3]thiazole core.
Imidazo[2,1-b][1,3]thiazine: This compound has a similar core structure but includes an additional nitrogen atom in the ring
Uniqueness
3-(Chloromethyl)-6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H11ClN2S |
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Molecular Weight |
202.71 g/mol |
IUPAC Name |
3-(chloromethyl)-6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C8H11ClN2S/c1-8(2)5-11-6(3-9)4-12-7(11)10-8/h4H,3,5H2,1-2H3 |
InChI Key |
QCZJKWKRYIDOIX-UHFFFAOYSA-N |
SMILES |
CC1(CN2C(=CSC2=N1)CCl)C |
Canonical SMILES |
CC1(CN2C(=CSC2=N1)CCl)C |
Origin of Product |
United States |
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